8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine family, characterized by a fused imidazole-purine core. The structure includes a 4-chlorophenyl group at position 8, an ethyl group at position 3, and a methyl group at position 1. The 7,8-dihydro configuration introduces partial saturation, which may influence conformational flexibility and binding to biological targets.
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-3-20-14(23)12-13(19(2)16(20)24)18-15-21(8-9-22(12)15)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHSLGNJBHHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione , also known as a derivative of imidazopyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects supported by diverse research findings.
Chemical Structure and Properties
The chemical structure of 8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can be described as follows:
- Molecular Formula : C13H14ClN5O2
- Molecular Weight : 303.74 g/mol
This compound features a chlorophenyl group that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Viability and Cytotoxicity : Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in a study involving HepG2 liver cancer cells, it demonstrated an IC50 value comparable to established chemotherapeutic agents like doxorubicin .
-
Mechanisms of Action :
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed that it increased the percentage of apoptotic cells significantly compared to control groups .
- Cell Cycle Arrest : It was observed to cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation effectively .
Enzyme Inhibition
The compound also exhibits promising enzyme inhibition properties :
- Caspase Activation : It activates caspase-3, an essential enzyme in the apoptosis pathway. Studies reported a significant increase in caspase-3 activity in treated cells compared to untreated controls .
- Targeting Kinases : Molecular docking studies suggest that this compound can effectively bind to cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. This interaction could explain its anticancer effects by disrupting normal cell cycle progression .
Comparative Biological Activity
To better understand the biological profile of this compound, a comparison with similar compounds is useful. The following table summarizes key findings from various studies:
| Compound Name | IC50 (μM) | Mechanism of Action | Target Enzyme |
|---|---|---|---|
| Doxorubicin | 24.7 | DNA intercalation | N/A |
| 8-(4-chlorophenyl)-3-ethyl-1-methyl... | 6.1 | Apoptosis induction | Caspase-3 |
| Pyrazole Derivative A | 7.9 | Cell cycle arrest | CDK2 |
This table illustrates that the compound exhibits superior cytotoxicity compared to doxorubicin in specific contexts.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on HepG2 Cells : In vitro experiments demonstrated that treatment with the compound led to increased apoptosis and reduced cell viability in HepG2 cells. The study utilized annexin V/propidium iodide staining to quantify apoptotic cells and found a marked increase in both early and late apoptotic populations after treatment .
- In Vivo Models : Preliminary in vivo studies indicate that the compound may reduce tumor growth in xenograft models, suggesting its potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features and biological activities of the target compound with related derivatives:
Key Findings from Comparative Analysis
Substituent Complexity and Target Selectivity: The target compound’s 4-chlorophenyl group at position 8 is less complex than the piperazinylalkyl chains in compounds like 3i or AZ-853. These chains enhance 5-HT receptor binding but may reduce metabolic stability due to increased molecular weight . The ethyl group at position 3 (vs.
Biological Activity Trends :
- Piperazinyl derivatives (e.g., 3i, AZ-853) show strong 5-HT1A affinity (Ki < 10 nM) but require structural optimization for brain penetration .
- Aromatic substituents (e.g., 4-chlorophenyl, hydroxyphenyl) correlate with PDE or kinase inhibition, as seen in CB11 (PPARγ) and compound 61 .
Metabolic and Pharmacokinetic Properties :
Q & A
Q. What synthetic strategies are most effective for constructing the imidazo[2,1-f]purine core of this compound?
The imidazo[2,1-f]purine core is typically synthesized via multi-step protocols involving cyclization reactions. Key steps include:
- Purine precursor functionalization : Introduce substituents (e.g., 4-chlorophenyl, ethyl) early using Suzuki-Miyaura cross-coupling or nucleophilic substitution.
- Cyclization : Employ reagents like POCl₃ or PCl₅ under anhydrous conditions to form the fused bicyclic system.
- Protecting group management : Use tert-butyloxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during intermediate steps .
Q. How can structural validation be performed for this compound?
Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic confirmation, X-ray diffraction is ideal but requires high-purity crystals. Comparative analysis with structurally similar imidazo-purine derivatives can resolve ambiguities in spectral data .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the purine core’s affinity for ATP-binding pockets. Use cell viability assays (MTT or resazurin) to evaluate cytotoxicity. For receptor-binding studies, radioligand displacement assays with 5-HT₁A or adenosine receptors are relevant, given structural analogs’ activity in these pathways .
Advanced Research Questions
Q. How do substituents (e.g., 4-chlorophenyl, ethyl) influence target selectivity and pharmacokinetics?
- 4-Chlorophenyl : Enhances hydrophobic interactions with receptor pockets, improving binding affinity. However, it may reduce aqueous solubility, necessitating formulation adjustments (e.g., PEGylation).
- Ethyl group : Balances lipophilicity and metabolic stability. Comparative studies with methyl/isopropyl analogs show ethyl optimizes CYP450 resistance while maintaining cell permeability . Methodological tip : Use molecular dynamics simulations to map substituent effects on binding free energy .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Contradictions often arise from:
- Metabolic instability : Perform hepatic microsome assays to identify rapid degradation pathways.
- Poor bioavailability : Use pharmacokinetic profiling (Cmax, AUC) to guide structural modifications (e.g., adding methoxyethyl groups for solubility ).
- Off-target effects : Employ CRISPR-Cas9 knock-out models to validate target specificity .
Q. What strategies optimize selectivity against off-target purine-binding enzymes?
- Structure-activity relationship (SAR) studies : Systematically modify substituents at positions 3 and 8 to disrupt off-target interactions.
- Co-crystallization : Resolve target-ligand complexes to identify critical hydrogen bonds or steric clashes.
- Proteome-wide profiling : Use affinity-based chemoproteomics to map unintended interactions .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be reconciled?
Discrepancies may stem from:
- Dynamic proton exchange : Acquire variable-temperature NMR to identify exchange-broadened signals.
- Tautomeric equilibria : Use deuterated solvents (e.g., DMSO-d₆) to stabilize dominant tautomers.
- Impurity interference : Employ preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate pure fractions for reanalysis .
Data Contradiction and Experimental Design
Q. What experimental controls are critical for validating target engagement in cellular assays?
Include:
- Negative controls : Inactive analogs (e.g., methyl-to-hydrogen substitutions) to rule out nonspecific effects.
- Pharmacological inhibitors : Co-treatment with known target inhibitors (e.g., SB216763 for kinases) to confirm pathway specificity.
- Genetic controls : siRNA-mediated gene silencing to correlate target knockdown with activity loss .
Q. How should researchers address batch-to-batch variability in synthesis?
- Quality-by-Design (QbD) : Use design-of-experiments (DoE) software to optimize reaction parameters (e.g., temperature, solvent ratios).
- In-line analytics : Implement FTIR or PAT (Process Analytical Technology) to monitor intermediate purity in real time.
- Stability studies : Accelerated degradation tests (40°C/75% RH) to identify critical quality attributes (CQAs) .
Methodological Resources
- Synthetic protocols : Refer to for Huisgen cycloaddition conditions and for piperidine-ethyl group coupling strategies.
- Analytical workflows : and provide NMR/MS data interpretation frameworks for complex heterocycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
